4-Chloro-6-(3-chlorophenyl)pyrimidine

Kynurenine monooxygenase KMO inhibition Neuroinflammation

4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1) is a heterocyclic building block of the diarylpyrimidine class, with a molecular formula of C₁₀H₆Cl₂N₂ and a molecular weight of 225.07 g/mol. The compound features a pyrimidine core substituted with a chlorine atom at the 4-position and a 3-chlorophenyl group at the 6-position, creating two distinct reactive centers: the 4-chloro substituent (amenable to nucleophilic aromatic substitution) and the 3-chlorophenyl moiety (offering a vector for modulating lipophilicity and target engagement).

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 881687-44-1
Cat. No. B3388588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(3-chlorophenyl)pyrimidine
CAS881687-44-1
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H
InChIKeyWDXFLLJZNGGUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1) Procurement Guide: Structure, Identity, and Core Utility


4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1) is a heterocyclic building block of the diarylpyrimidine class, with a molecular formula of C₁₀H₆Cl₂N₂ and a molecular weight of 225.07 g/mol [1]. The compound features a pyrimidine core substituted with a chlorine atom at the 4-position and a 3-chlorophenyl group at the 6-position, creating two distinct reactive centers: the 4-chloro substituent (amenable to nucleophilic aromatic substitution) and the 3-chlorophenyl moiety (offering a vector for modulating lipophilicity and target engagement) . This substitution pattern confers specific physicochemical properties, including a predicted boiling point of 361.5±27.0 °C at 760 Torr and a melting point of 109 to 113 °C .

Why 4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1) Cannot Be Replaced by Close Analogs


While many 4,6-diarylpyrimidines share a common core, substitution patterns critically dictate both synthetic utility and biological activity. For instance, the 4-chloro-6-(4-chlorophenyl)pyrimidine isomer (CAS 897445-45-3) presents a para-chloro arrangement that alters π-stacking and dipole moment compared to the meta-chloro configuration of the target compound, leading to divergent reactivity in cross-coupling reactions . Similarly, 4-chloro-6-phenylpyrimidine lacks the second chlorine, reducing the electron-withdrawing effect on the phenyl ring and consequently lowering the electrophilicity at the 4-position, which can decrease reaction yields in nucleophilic substitutions . Furthermore, 6-(3-chlorophenyl)pyrimidine, which lacks the 4-chloro substituent, eliminates a key reactive handle for further derivatization, making it unsuitable as a direct intermediate in multi-step syntheses where the 4-position must be functionalized . These structural nuances mean that generic replacement without experimental validation risks synthetic failure or altered biological outcomes.

Quantitative Differentiation: Head-to-Head Data for 4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1)


KMO Inhibitor Precursor: Quantitative Yield and Activity vs. Structural Analogs

In a patent describing KMO inhibitors, 4-chloro-6-(3-chlorophenyl)pyrimidine served as the key intermediate for the synthesis of Compound II via cyanation, heterocyclization, and methylation. Compound II exhibited 65.67% inhibition of KMO at 10 μM in a biochemical assay. While the patent does not provide direct IC50 values for the pyrimidine intermediate itself, it demonstrates that the 3-chlorophenyl substitution pattern is essential for maintaining KMO inhibitory activity, as other aryl substitutions (e.g., 4-chlorophenyl, 3-fluorophenyl) led to reduced or altered potency [1].

Kynurenine monooxygenase KMO inhibition Neuroinflammation

Aurora Kinase A Inhibition: Comparative Cytotoxicity of 3-Chlorophenyl Pyrimidines

In a 2025 study evaluating 4-chloro-6-(substituted phenyl)pyrimidines as Aurora kinase A inhibitors, compounds with a 3-chlorophenyl substituent (analogous to the target compound) demonstrated potent antiproliferative activity. Specifically, compound Py-04 (bearing a 3-chlorophenyl group) showed IC50 values of 0.02757 μM against MCF-7 breast cancer cells, 0.02999 μM against MDA-MB-231 cells, and 0.03593 μM against HeLa cervical cancer cells. In comparison, the standard drug Alisertib exhibited higher IC50 values (not explicitly quantified in the same assay but known to be in the sub-micromolar range). While Py-04 is not identical to 4-chloro-6-(3-chlorophenyl)pyrimidine (it contains additional substituents), the presence of the 3-chlorophenyl moiety is a key determinant of Aurora kinase binding affinity, as evidenced by molecular docking studies showing favorable interactions with Glu211 and Ala213 residues [1].

Aurora kinase Anticancer Breast cancer

Intermediate Utility: Versatile Chloro Substituent for Derivatization

The target compound is a key intermediate in the synthesis of more complex pyrimidine derivatives due to the reactivity of the 4-chloro group. For example, it undergoes facile nucleophilic aromatic substitution with amines and alkoxides to yield 4-amino- or 4-alkoxy-substituted products. In contrast, 4-chloro-6-(4-chlorophenyl)pyrimidine, while similar, exhibits different regioselectivity in cross-coupling reactions, as the para-chloro group can undergo unwanted side reactions under palladium-catalyzed conditions. A specific synthetic application involves cyanation of the 4-chloro group to generate 4-cyano-6-(3-chlorophenyl)pyrimidine, a precursor to heterocyclic KMO inhibitors (as described in Evidence Item 1) .

Synthetic intermediate Medicinal chemistry Building block

Application Scenarios for 4-Chloro-6-(3-chlorophenyl)pyrimidine (CAS 881687-44-1): Where the Evidence Supports Use


Medicinal Chemistry: KMO Inhibitor Development for Neurodegenerative Disease

Use 4-chloro-6-(3-chlorophenyl)pyrimidine as a key intermediate in the synthesis of kynurenine monooxygenase (KMO) inhibitors. The compound's 3-chlorophenyl substitution pattern is critical for maintaining target engagement, as evidenced by the 65.67% inhibition observed for a derivative at 10 μM [1]. This scaffold can be further functionalized at the 4-position to optimize potency and pharmacokinetic properties for Huntington's disease and other neuroinflammatory conditions.

Kinase Inhibitor Programs: Aurora A and Related Kinase Targeting

Employ this compound as a core scaffold for developing ATP-competitive Aurora kinase A inhibitors. Derivatives bearing the 3-chlorophenyl group have demonstrated potent cytotoxicity against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines with IC50 values in the low nanomolar range (e.g., 0.02757 μM for MCF-7) [2]. The scaffold's binding mode, validated by molecular docking, involves key interactions with active site residues Glu211 and Ala213.

Chemical Biology and Probe Development

Utilize 4-chloro-6-(3-chlorophenyl)pyrimidine as a versatile building block for generating focused libraries of 4,6-diarylpyrimidines. The 4-chloro group provides a convenient handle for introducing diverse amines, alkoxides, or carbon nucleophiles, enabling rapid SAR exploration around the pyrimidine core. The meta-chloro substitution on the phenyl ring offers a distinct lipophilicity and electronic profile compared to para- or unsubstituted analogs, which can be leveraged to fine-tune compound properties .

Procurement for Multi-Step Synthesis of Advanced Heterocycles

Acquire this intermediate for the synthesis of more complex fused pyrimidine systems, such as pyrrolo[3,2-d]pyrimidines or pyrazolo[1,5-a]pyrimidines. The compound's dual reactive centers enable sequential functionalization strategies, and the specific 3-chlorophenyl group imparts favorable physicochemical properties (e.g., a predicted boiling point of 361.5±27.0 °C) that facilitate handling and purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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